
4-Allyloxyphenylacetic acid
Descripción general
Descripción
4-Allyloxyphenylacetic acid, also known as 4-allyloxy-2-phenylacetic acid, is a chemical compound that is commonly used in scientific research. This compound belongs to the class of organic compounds known as phenylacetic acids, which are compounds that contain a phenyl group attached to an acetic acid molecule. This compound is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Inflammation and Edema Reduction
4-Allyloxyphenylacetic acid, a derivative of 4-Hydroxyphenylacetic acid (4-HPA), has shown promise in reducing inflammation and edema. A study on rats demonstrated that 4-HPA, an active component of the Chinese herb Aster tataricus, reduced seawater aspiration-induced lung injury by attenuating inflammation and edema, and decreasing the protein level of Hypoxia-inducible factor-1α (HIF-1α) (Liu et al., 2014).
Microbial Degradation and Biochemical Applications
4-HPA plays a key role in the microbial degradation of amino acids like phenylalanine and tyrosine. Its enzyme, 4-hydroxyphenylacetic acid 3-hydroxylase, purified from Pseudomonas putida, is critical in various biochemical processes (Raju, Kamath, & Vaidyanathan, 1988).
Enhancing Microbial Production of 4-HPA
Studies on Escherichia coli have shown that genetic modifications can significantly improve the production of 4-HPA. Techniques like CRISPRi screening and cofactor engineering have been employed to enhance the yield and efficiency of 4-HPA biosynthesis, making it a viable method for producing this compound at a larger scale (Shen et al., 2021).
Antibacterial Properties
4-HPA exhibits strong antibacterial properties, particularly against Listeria monocytogenes. It has been observed to cause cell death through cell membrane damage and decrease the expression of virulence factors in L. monocytogenes, highlighting its potential in food safety and preservation (YujiaLiu et al., 2021).
Degradation in Wastewater Treatment
4-HPA is a common component in olive oil mill wastewater (OOMW). Its degradation has been studied in processes like anodic oxidation and electro-Fenton treatments, showing effective removal of this compound from OOMW. This research is crucial for environmental management and pollution control (Flores et al., 2017).
Mecanismo De Acción
Target of Action
It is structurally similar to phenylacetic acid and 4-hydroxyphenylacetic acid, which are known to interact with various enzymes and receptors in the body
Mode of Action
For instance, phenylacetic acid is known to act as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .
Biochemical Pathways
Phenylacetic acid, a structurally similar compound, is involved in the urea cycle . It’s also worth noting that 4-hydroxyphenylacetic acid, another structurally similar compound, has been found to be involved in the antioxidative action .
Pharmacokinetics
They demonstrate much more complex pharmacokinetic and pharmacodynamic behavior than small molecules .
Result of Action
For instance, 4-hydroxyphenylacetic acid has been found to suppress astrocyte activation by amplifying Trp-AhR-AQP4 signaling in experimental autoimmune encephalomyelitis mice .
Action Environment
It’s known that the presence of ascorbic acid decreases the expression of pro-inflammatory factors and increases the expression of wound-healing factors .
Propiedades
IUPAC Name |
2-(4-prop-2-enoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-7-14-10-5-3-9(4-6-10)8-11(12)13/h2-6H,1,7-8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVOADYMWPGUPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

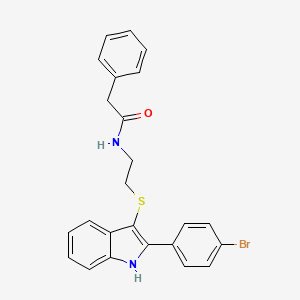

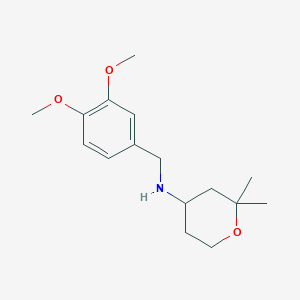
![7-(4-chlorobenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2943348.png)
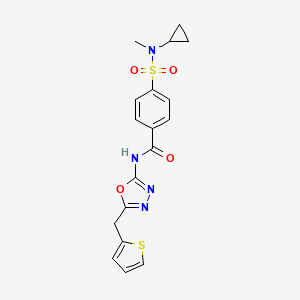
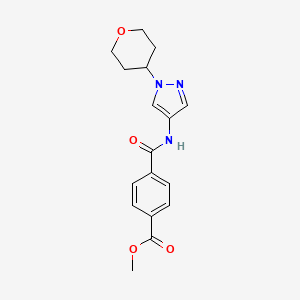
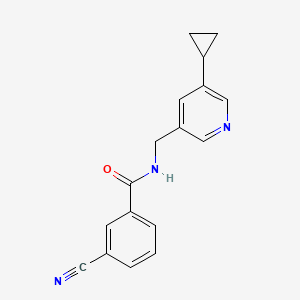
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2943353.png)
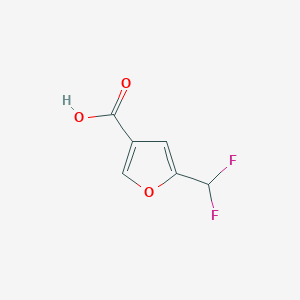
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2943355.png)
![ethyl 4,5-dimethyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B2943356.png)
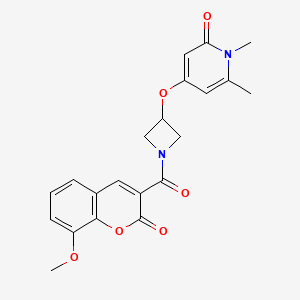
![Tert-butyl (3aR,7aS)-5-[(6-chloropyridazin-3-yl)methyl]-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2943362.png)
